Allyl perfluoropentanoate

Fluoropolymer synthesis Material science Monomer selection

Allyl perfluoropentanoate (CAS 84145-17-5), also known as allyl perfluorovalerate or prop-2-en-1-yl nonafluoropentanoate, is a fluorinated ester belonging to the class of per- and polyfluoroalkyl substances (PFAS). It is characterized by a C5 perfluoroalkyl chain (nonafluoropentanoate) attached to a reactive allyl group, with a molecular formula of C8H5F9O2 and a molecular weight of 304.11 g/mol.

Molecular Formula C8H5F9O2
Molecular Weight 304.11 g/mol
CAS No. 84145-17-5
Cat. No. B1302055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl perfluoropentanoate
CAS84145-17-5
Molecular FormulaC8H5F9O2
Molecular Weight304.11 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C8H5F9O2/c1-2-3-19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2
InChIKeyOUJAXDQRZMGUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Perfluoropentanoate (CAS 84145-17-5): Procurement Guide for C5 Fluorinated Ester Selection


Allyl perfluoropentanoate (CAS 84145-17-5), also known as allyl perfluorovalerate or prop-2-en-1-yl nonafluoropentanoate, is a fluorinated ester belonging to the class of per- and polyfluoroalkyl substances (PFAS). It is characterized by a C5 perfluoroalkyl chain (nonafluoropentanoate) attached to a reactive allyl group, with a molecular formula of C8H5F9O2 and a molecular weight of 304.11 g/mol . This compound is notable for its combination of a highly fluorinated, hydrophobic/oleophobic tail and a polymerizable allyl moiety, enabling its use as a reactive monomer, cross-linking agent, or building block in the synthesis of specialty fluorinated materials [1]. It is commercially available in purities typically ranging from 95% to 97% .

Allyl Perfluoropentanoate: Why C5 Chain Length Dictates Performance Over Shorter or Longer Fluorinated Analogs


In-class compounds—allyl esters of perfluoroalkyl carboxylic acids—cannot be freely interchanged because the length of the perfluorinated carbon chain (C4, C5, C7, C8, etc.) directly dictates the fundamental physical properties that govern their performance in applications. The C5 chain length of allyl perfluoropentanoate provides a unique balance of volatility, hydrophobicity, and processability that is distinct from its shorter (C4) and longer (C7, C8) homologs. As demonstrated by the quantitative data below, a substitution with a different chain length will result in a material with a different boiling point, density, refractive index, and lipophilicity (LogP), which can alter a reaction's kinetics, a formulation's viscosity, or a coating's final surface properties [1]. This is not a matter of generic 'fluorinated ester' performance; it is a precise, chain-length-dependent outcome.

Quantitative Differentiation of Allyl Perfluoropentanoate (C5) vs. C4, C7, and C8 Analogs


Chain Length and Fluorine Content: Precise Control Over Molecular Weight and Fluorine Density

Allyl perfluoropentanoate (C5) possesses a molecular weight of 304.11 g/mol with a fluorine mass fraction of approximately 56.3%, derived from its C8H5F9O2 formula. This provides a specific intermediate point between the lighter C4 analog (allyl perfluorobutanoate, C7H5F7O2, MW 254.10 g/mol, ~52.4% F) and the heavier C7 (C10H5F13O2, MW 404.12 g/mol, ~61.1% F) and C8 (C11H5F15O2, MW 454.13 g/mol, ~62.8% F) analogs [1]. The quantifiable difference in fluorine content directly impacts the material's density, refractive index, and ultimate surface energy when incorporated into polymers or coatings [2].

Fluoropolymer synthesis Material science Monomer selection

Boiling Point and Volatility: Navigating Processability and Retention in Formulations

The reported experimental boiling point for allyl perfluoropentanoate (C5) is 69 °C at 90 mmHg [1]. In contrast, the C4 analog (allyl perfluorobutanoate) has a boiling point of 121.5 °C at 760 mmHg [2]. While these pressures differ, the data indicates that the C5 compound is a significantly more volatile liquid than its C4 counterpart under reduced pressure, a property that is critical for applications requiring high-temperature processing or where low vapor pressure is needed to prevent component loss during curing or drying. Longer-chain analogs (C7, C8) are expected to have even higher boiling points and lower volatility based on their increased molecular weight .

Coating formulation Thermal processing Reaction engineering

Density and Refractive Index: Tailoring Fluid and Optical Properties

Allyl perfluoropentanoate (C5) exhibits a density of 1.459 g/cm³ and a refractive index of 1.325 . For comparison, the C4 analog (allyl perfluorobutanoate) has a lower density of approximately 1.35 g/cm³ [1], and the C8 analog (allyl perfluorooctanoate) has a significantly higher density of approximately 1.55 g/cm³ [2]. The trend clearly shows that increasing the perfluorinated chain length directly increases the liquid density and refractive index. The C5 compound therefore occupies a specific intermediate position, offering a unique combination of weight per volume and light-bending properties that differ by 0.109 g/cm³ and an expected ~0.02-0.03 units in refractive index from the nearest analog.

Fluorinated fluids Optical coatings Formulation science

Lipophilicity (LogP): Predicting Solubility and Environmental Partitioning

The partition coefficient (LogP) for allyl perfluoropentanoate (C5) is experimentally measured at 3.90 [1]. In contrast, the C4 analog (allyl perfluorobutanoate) has a reported LogP of 3.18 [2]. This quantifiable difference of 0.72 LogP units indicates that the C5 compound is over 5 times more lipophilic (i.e., partitions 5.2x more strongly into an organic phase) than the C4 compound. This difference will significantly impact its behavior in biological systems, its retention in reversed-phase chromatography, and its solubility profile in complex organic mixtures [3].

Drug delivery Environmental fate Chromatography

Commercial Purity Specification: Enabling Reproducible Research and Process Development

Allyl perfluoropentanoate (C5) is commercially available at specified purities of ≥97% by GC and 95% minimum . This contrasts with some less-common analogs where only lower purity grades or custom synthesis may be the primary source. The availability of a high-purity, analytically characterized standard is essential for achieving reproducible results in both academic research and industrial process development .

Quality control Reproducibility Scale-up

Optimal Use Cases for Allyl Perfluoropentanoate Based on Quantitative Differentiation


Synthesis of Fluorinated Polymers Requiring Intermediate Hydrophobicity and Flexibility

The C5 chain length of allyl perfluoropentanoate provides a fluorine content (56.3%) and molecular weight (304.11 g/mol) that balances the need for surface energy reduction with the desire for a more flexible and processable polymer chain. When incorporated as a monomer or cross-linker , it imparts a level of hydrophobicity and oleophobicity that is superior to a C4-based analog (lower F content) but avoids the excessive stiffness and higher cost associated with C7 or C8 analogs [1]. This makes it a strategic choice for creating durable, low-surface-energy coatings on textiles or electronics where a degree of mechanical flexibility is required .

Precursor for Perfluoroalkyl Ketones in Organic Synthesis

Allyl perfluoroalkanoates, including the C5 variant, have been demonstrated as effective precursors in palladium(0)-mediated reactions with acyl chlorides to yield alkyl perfluoroalkyl ketones . The specific volatility of allyl perfluoropentanoate (boiling point 69 °C at 90 mmHg) [1] can be an advantage in these reactions, as it allows for the controlled introduction of the perfluoroalkyl group and subsequent removal of excess reagent under mild vacuum. The yield and selectivity of these reactions can be influenced by the perfluoroalkyl chain length, making the C5 compound a specific tool for accessing a defined chemical space of ketones .

Preparation of Fluorinated Surfactants and Surface Modifiers

The balance of properties—a LogP of 3.90 and a density of 1.459 g/cm³ [1]—positions allyl perfluoropentanoate as a valuable starting material for creating specialty fluorosurfactants. Its intermediate chain length provides a different critical micelle concentration (CMC) and surface tension profile compared to shorter or longer chain analogs . For applications like emulsion polymerization or specialized cleaning formulations, the C5 derivative can offer a distinct performance niche, achieving better surface tension reduction than C4 but with less bioaccumulation potential than long-chain (C8) alternatives.

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